molecular formula C16H21N3O2S B6435496 N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide CAS No. 2549033-12-5

N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide

Cat. No. B6435496
CAS RN: 2549033-12-5
M. Wt: 319.4 g/mol
InChI Key: MMQFAFOYNSYMEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and cyclopropane rings, as well as the sulfonamide, cyanophenyl, and methyl groups, would all contribute to the overall structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The presence of the pyrrolidine ring, sulfonamide group, and cyanophenyl group could make it reactive towards certain reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

HIV Treatment

This compound is a key component in the synthesis of Rilpivirine (RPV) , a drug approved by the U.S. FDA in 2011 to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . Rilpivirine is three times more potent than etravirine and is used with a low oral dose (25 mg/tablet), decreasing the drug administration and providing a better choice for patients .

Synthesis Optimization

The existing synthesis route of RPV has several shortcomings, such as high cost, prolonged reaction time, and low yield (18.5%) . Researchers have developed an efficient and practical microwave-promoted method to synthesize rilpivirine using less toxic organic reagents and low boiling solvents . This optimized synthetic procedure decreased the last step’s reaction time from 69 h to 90 min, and the overall yield improved from 18.5 to 21% .

Glucose Transport Inhibition

BAY-876, a compound with a similar structure, is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It had an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This suggests potential applications in cancer treatment, as many cancer cells are known to have elevated levels of glucose uptake.

Synthetic Cathinones Analysis

The compound’s structure suggests it could be a synthetic cathinone . Synthetic cathinones are a large family of amphetamine analogs, often referred to as ‘bath salts’. They have gained popularity for their psychoactive effects. Various research methods, including LC-MS, are used for their analysis .

Antibacterial Activity

Pyrrolidine derivatives, which include this compound, have been investigated for their antibacterial activity . The N’-substituents in these compounds significantly influence their antibacterial activity .

Drug Discovery

The pyrrolidine scaffold in this compound is a versatile element in drug discovery . It is present in numerous pharmacologically active compounds and drugs .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-18(22(20,21)16-6-7-16)15-8-9-19(12-15)11-14-4-2-13(10-17)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQFAFOYNSYMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide

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